REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][C:9]=1[C:18](OC)=O.[N+:22]([C:25]1[CH:26]=C(B(O)O)[CH:28]=[CH:29][CH:30]=1)([O-:24])=[O:23].ClCCl>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N+:22]([C:25]1[CH:26]=[C:18]([C:9]2[CH:8]=[CH:17][CH:16]=[C:11]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[CH:28]=[CH:29][CH:30]=1)([O-:24])=[O:23] |f:0.1.2,7.8.9.10.11|
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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4.8 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)C(=O)OC
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Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
1.04 g
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Type
|
catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at about 85° C. for about 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was cooled to ambient temperature
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Type
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CUSTOM
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Details
|
was then purified by silica gel column chromatography (ethyl acetate/petroleum ether)
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 151.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |